molecular formula C21H26N4O2 B2938984 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide CAS No. 2176201-59-3

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide

Cat. No.: B2938984
CAS No.: 2176201-59-3
M. Wt: 366.465
InChI Key: NITQAWHHXUCERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a pyridazinyl group bearing a cyclopropyl moiety at position 6 and a 3-methoxybenzyl carboxamide group at position 2. The 3-methoxybenzyl substituent may influence lipophilicity and blood-brain barrier penetration, while the cyclopropylpyridazinyl group could modulate receptor binding affinity.

Properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-27-18-6-2-4-15(12-18)13-22-21(26)17-5-3-11-25(14-17)20-10-9-19(23-24-20)16-7-8-16/h2,4,6,9-10,12,16-17H,3,5,7-8,11,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITQAWHHXUCERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine backbone with substituents that include a cyclopropyl-pyridazine moiety and a methoxybenzyl group. Its molecular formula is C_{16}H_{21}N_{3}O_{2}, with a molecular weight of approximately 285.36 g/mol. The structural characteristics contribute to its biological activity, particularly in modulating various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist or modulator of neurotransmitter systems, influencing pathways related to mood regulation, pain perception, and neuroprotection.

Antiviral Activity

Recent studies have evaluated the antiviral potential of similar piperidine derivatives against various viruses. For instance, derivatives have shown moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus Type 1 (HSV-1) in vitro, suggesting that structural modifications in piperidine compounds can enhance antiviral efficacy .

Antimicrobial Activity

Piperidine derivatives have also been tested for antibacterial and antifungal properties. Compounds structurally related to this compound have demonstrated significant inhibitory effects against pathogenic bacteria and fungi, indicating potential for development as antimicrobial agents .

Antituberculosis Activity

A study focusing on piperidinothiosemicarbazones revealed promising results against Mycobacterium tuberculosis. Compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, showcasing their potential as antituberculosis agents .

Case Studies and Research Findings

StudyCompound TestedActivityMIC (µg/mL)Reference
Study 1PiperidinothiosemicarbazonesAntituberculosis0.5 - 4
Study 23-Phenylpiperidine derivativesAntiviral (CVB-2)Moderate protection
Study 3Piperidine derivativesAntimicrobialSignificant inhibition

Safety and Toxicity Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity in vitro. Further investigation into the compound's pharmacokinetics and toxicology is essential for understanding its therapeutic viability.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : The 3-methoxybenzyl group in the target compound may enhance CNS penetration compared to bulkier analogs like the diphenylpropyl isomer .
  • Receptor Binding : While classical piperidine derivatives (e.g., TCP) show PCP receptor affinity, the pyridazinyl group in the target compound could shift selectivity toward sigma receptors, similar to (+)-[3H]-3-PPP .
  • Pharmacological Potential: The absence of a quinoline or indole scaffold (as in patent compounds) may reduce off-target interactions, making the target compound a more selective candidate for further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.